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molecular formula C12H11NO3 B8724773 4-Ethyl-5-phenylisoxazole-3-carboxylic acid

4-Ethyl-5-phenylisoxazole-3-carboxylic acid

Cat. No. B8724773
M. Wt: 217.22 g/mol
InChI Key: CARAXDOTYSFQIL-UHFFFAOYSA-N
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Patent
US08354398B2

Procedure details

A solution of methyl 4-ethyl-5-phenylisoxazole-3-carboxylate (194 mg, 0.839 mmol) and 1N aqueous sodium hydroxide (1.26 mL, 1.258 mmol) in methanol (3 mL) was heated to 100° C. for 10 minutes under microwave. The reaction mixture was acidified with acetic acid until the pH was about 4. The mixture was concentrated, and the residue was suspended in water (2 mL) and stirred for 20 minutes. The solid was collected by vacuum filtration and dried to give 4-ethyl-5-phenylisoxazole-3-carboxylic acid (148 mg). The compound had an HPLC ret. time=2.93 min.−Column: YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 ml/min; Solvent A=10% MeOH−90% Water−0.2% H3PO; Solvent B=90% MeOH−10% water−0.2% H3PO4; Start % B=0; Final % B=100. LC-MS: M+1=218+.
Name
methyl 4-ethyl-5-phenylisoxazole-3-carboxylate
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([C:14]([O:16]C)=[O:15])=[N:5][O:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].[OH-].[Na+].C(O)(=O)C>CO>[CH2:1]([C:3]1[C:4]([C:14]([OH:16])=[O:15])=[N:5][O:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 4-ethyl-5-phenylisoxazole-3-carboxylate
Quantity
194 mg
Type
reactant
Smiles
C(C)C=1C(=NOC1C1=CC=CC=C1)C(=O)OC
Name
Quantity
1.26 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C=1C(=NOC1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 148 mg
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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